molecular formula C22H24ClN3O3S B12187416 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide

6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide

Cat. No.: B12187416
M. Wt: 446.0 g/mol
InChI Key: XWLPPXXCVKRHCV-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a 4-methylphenyl sulfonyl group, 4,5-dimethyl groups, and a propan-2-yl moiety. The pyridine-3-carboxamide backbone is further functionalized with a chloro substituent at the 6-position. The sulfonyl group enhances polarity, while the branched propan-2-yl group may influence lipophilicity and steric interactions, distinguishing it from simpler carboxamide derivatives.

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

6-chloro-N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H24ClN3O3S/c1-13(2)26-16(5)15(4)20(30(28,29)18-9-6-14(3)7-10-18)21(26)25-22(27)17-8-11-19(23)24-12-17/h6-13H,1-5H3,(H,25,27)

InChI Key

XWLPPXXCVKRHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

Biological Activity

The compound 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24ClN3O2SC_{19}H_{24}ClN_{3}O_{2}S, with a molecular weight of approximately 446.0 g/mol. The structure includes:

  • A chloro group which may influence reactivity and interaction with biological targets.
  • A pyridine ring , known for its role in pharmacological activity.
  • A sulfonamide moiety , which is often associated with antibacterial properties.
  • A pyrrole ring , contributing to the compound's overall stability and biological interactions.

Structural Features Table

ComponentDescription
Chloro GroupEnhances reactivity and potential target interactions
Pyridine RingInvolved in various drug-receptor interactions
Sulfonamide MoietyAssociated with antibacterial and anti-inflammatory effects
Pyrrole RingProvides structural stability and potential bioactivity

The biological activity of 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide has been investigated through various studies, revealing multiple mechanisms:

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds or analogs, providing insights into the potential efficacy of 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide:

Anticancer Studies

A study by Li et al. highlighted the anticancer potential of similar pyrrole derivatives, reporting IC50 values against MCF7 cells ranging from 0.39 to 0.46 µM for structurally related compounds . This suggests that modifications to the pyrrole or sulfonamide groups can significantly enhance anticancer activity.

Anti-inflammatory Activity

Research on sulfonamide derivatives indicated moderate inhibition of COX-I and COX-II enzymes, with IC50 values ranging from 0.52 μM to 22.25 μM . The compound's structural similarities may predict comparable anti-inflammatory efficacy.

Summary of Biological Activities Table

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerMCF70.39 - 0.46Li et al.
Anti-inflammatoryCOX-II0.52 - 22.25Pavase et al.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its pyrrole-sulfonyl-pyridine architecture. Below is a comparative analysis with related compounds from the evidence:

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound Pyrrole 4-MePh-SO₂, 4,5-diMe, iPr, 6-Cl-pyridine Calculated: ~500 N/A N/A
3a () Pyrazole Phenyl, 4-cyano, 5-Cl, 3-Me 403.1 68 133–135
3b () Pyrazole 4-Cl-Ph, 4-cyano, 5-Cl, 3-Me 437.1 68 171–172
3c () Pyrazole p-Tolyl, 4-cyano, 5-Cl, 3-Me 417.1 62 123–125
Furopyridine derivative () Furopyridine 4-Fluorophenyl, pyrimidin-2-yl cyclopropyl, methylcarbamoyl N/A N/A N/A
N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)pyrimidine () Pyrimidine 2,4-dimethoxyphenyl, 4-hydroxyphenyl, sulfanylidene N/A N/A N/A

Key Observations:

Core Heterocycle Differences: The target’s pyrrole core contrasts with pyrazole (), furopyridine (), and pyrimidine () systems. Pyrroles generally exhibit higher electron-richness, influencing π-π stacking and hydrogen-bonding capabilities compared to pyrazoles .

Substituent Effects: Sulfonyl vs. Cyano: The target’s 4-methylphenyl sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to the cyano substituents in compounds, which are stronger electron-withdrawing groups . Halogenation: Chloro substituents are common across analogues (e.g., 3a–3e in ) and may contribute to halogen bonding in target-receptor interactions. Aryl Variations: The target’s 4-methylphenyl group mirrors the p-tolyl substitution in 3c (), which showed moderate yield (62%) and lower melting points (123–125°C), suggesting steric bulk impacts crystallinity .

Synthetic Considerations :

  • compounds achieved yields of 62–71% via EDCI/HOBt-mediated coupling, whereas the target’s propan-2-yl and sulfonyl groups may require tailored purification (e.g., column chromatography vs. preparative TLC) .
  • utilized HATU-like coupling agents for furopyridine derivatives, highlighting reagent-dependent efficiency in complex heterocycles .

Research Findings and Implications

  • Its sulfonyl group could improve aqueous solubility relative to ’s sulfanylidene derivatives .
  • Bioactivity Hypotheses : While bioactivity data for the target is unavailable, pyrazole-carboxamides () are often explored as kinase inhibitors. The pyrrole-sulfonyl scaffold may target similar pathways with enhanced selectivity due to steric and electronic differences .

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